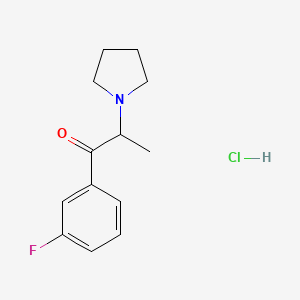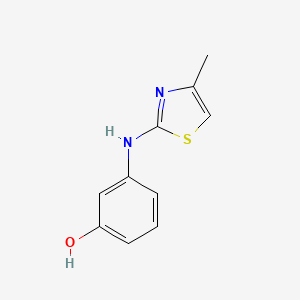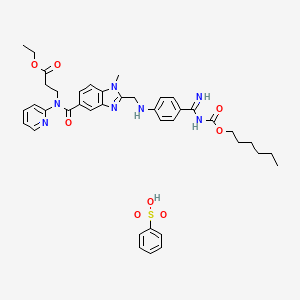
Dabigatran etexilate benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dabigatran etexilate benzenesulfonate is a pharmaceutical compound used primarily as an anticoagulant. It is an oral prodrug that is hydrolyzed to the active form, dabigatran, which is a direct thrombin inhibitor. This compound is used to prevent venous thromboembolic events and stroke in patients with atrial fibrillation and those who have undergone hip or knee replacement surgery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dabigatran etexilate benzenesulfonate involves several steps. One of the key intermediates is N-hexyl-4-nitrophenyl carbonate, which is used to prepare the dabigatran base. The process includes a Pinner reaction to prepare a critical intermediate, amidine, which is then nucleophilically substituted with N-hexyl-4-nitrophenyl carbonate to form the dabigatran base. This base is then converted to its mesylate salt using methane sulfonic acid .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. Improved processes involve the use of novel intermediates and reaction conditions that minimize impurities and enhance the overall efficiency of the synthesis .
化学反应分析
Types of Reactions: Dabigatran etexilate benzenesulfonate undergoes several types of chemical reactions, including hydrolysis, nucleophilic substitution, and esterification. The hydrolysis of the prodrug to its active form, dabigatran, is a crucial step in its pharmacological activity .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include N-hexyl-4-nitrophenyl carbonate, methane sulfonic acid, and various solvents such as dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity .
Major Products: The major product formed from the hydrolysis of this compound is dabigatran, which is the active form of the drug. This compound acts as a direct thrombin inhibitor, preventing the conversion of fibrinogen to fibrin and thus inhibiting blood clot formation .
科学研究应用
Dabigatran etexilate benzenesulfonate has a wide range of scientific research applications. In medicine, it is used to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also used for the treatment and prevention of deep vein thrombosis and pulmonary embolism . In chemistry and biology, it serves as a model compound for studying direct thrombin inhibitors and their mechanisms of action . Additionally, its predictable pharmacokinetic profile makes it a valuable tool in pharmacological research .
作用机制
Dabigatran etexilate benzenesulfonate is a prodrug that is hydrolyzed to dabigatran in the body. Dabigatran is a competitive, reversible direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the coagulation cascade. This inhibition of thrombin activity prevents the formation of blood clots .
相似化合物的比较
Similar Compounds: Similar compounds to dabigatran etexilate benzenesulfonate include other direct thrombin inhibitors such as argatroban and bivalirudin, as well as factor Xa inhibitors like rivaroxaban and apixaban .
Uniqueness: this compound is unique in its predictable pharmacokinetic profile and its ability to be administered orally without the need for routine coagulation monitoring. Unlike warfarin, it does not require frequent blood tests to monitor its anticoagulant effects, making it more convenient for patients .
属性
CAS 编号 |
1019206-65-5 |
|---|---|
分子式 |
C40H47N7O8S |
分子量 |
785.9 g/mol |
IUPAC 名称 |
benzenesulfonic acid;ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5.C6H6O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;7-10(8,9)6-4-2-1-3-5-6/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1-5H,(H,7,8,9) |
InChI 键 |
BRDBLWXHNQWIEG-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.C1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O |
外观 |
Powder |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



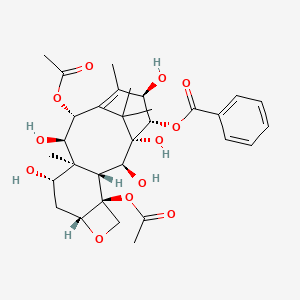
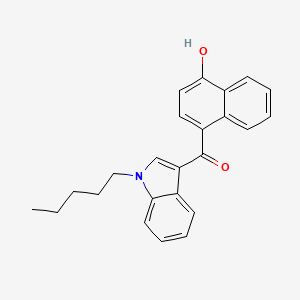
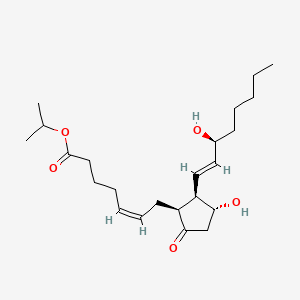
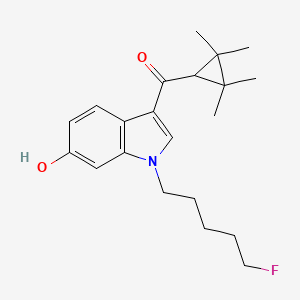
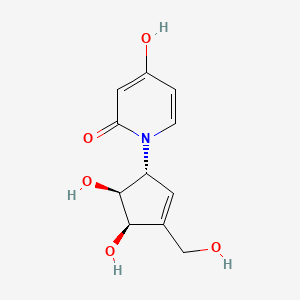

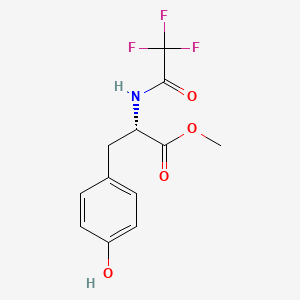

![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)
